5-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride
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Overview
Description
5-Chlorospiro[indoline-3,4’-piperidin]-2-one hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a chlorine atom at the 5-position of the indoline ring and a spiro linkage between the indoline and piperidine rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorospiro[indoline-3,4’-piperidin]-2-one hydrochloride typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the indoline ring at the 5-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Spirocyclization: The spiro linkage between the indoline and piperidine rings is formed through a cyclization reaction, often involving a nucleophilic substitution mechanism.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 5-Chlorospiro[indoline-3,4’-piperidin]-2-one hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Chlorospiro[indoline-3,4’-piperidin]-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, nucleophilic reagents, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxo derivatives of the indoline ring.
Reduction: Reduced forms of the spirocyclic compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chlorospiro[indoline-3,4’-piperidin]-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chlorospiro[indoline-3,4’-piperidin]-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Chlorospiro[indoline-3,4’-piperidine]: Similar structure but lacks the oxo group at the 2-position.
tert-Butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate: Contains a tert-butyl ester group instead of the oxo group.
5-Methylspiro[indoline-3,4’-piperidine]: Substituted with a methyl group instead of chlorine.
Uniqueness
5-Chlorospiro[indoline-3,4’-piperidin]-2-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both chlorine and oxo groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chlorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFJUZLOYQCERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Cl)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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